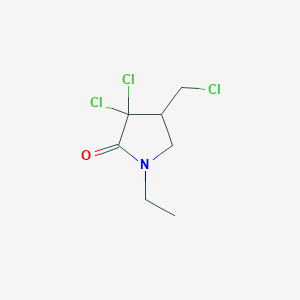
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is a synthetic organic compound with a unique structure characterized by the presence of multiple chlorine atoms and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one typically involves the chlorination of a suitable precursor under controlled conditions. One common method involves the reaction of 1-ethylpyrrolidin-2-one with chlorine gas in the presence of a catalyst. The reaction is carried out at a temperature range of 50-70°C to ensure the selective chlorination at the desired positions.
Industrial Production Methods
For industrial-scale production, a continuous flow microchannel reactor can be employed. This method involves the sequential and continuous feeding of reactants into different microchannel reactor modules, allowing for efficient and uniform production of the compound. The use of microchannel reactors enhances the production efficiency and product uniformity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions:
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives, which may have different properties and uses.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
Scientific Research Applications
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dichloro-4-(chloromethyl)dihydro-2(3H)-furanone: This compound has a similar structure but with a furanone ring instead of a pyrrolidinone ring.
3,3-Dichloro-4,4’-diaminodiphenylmethane: Known for its use in the production of high-quality polyurethane and epoxy resins.
Uniqueness
3,3-Dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one is unique due to its specific arrangement of chlorine atoms and the pyrrolidinone ring, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields, including the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
61213-09-0 |
|---|---|
Molecular Formula |
C7H10Cl3NO |
Molecular Weight |
230.5 g/mol |
IUPAC Name |
3,3-dichloro-4-(chloromethyl)-1-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C7H10Cl3NO/c1-2-11-4-5(3-8)7(9,10)6(11)12/h5H,2-4H2,1H3 |
InChI Key |
NHANGIFXYRKPNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(C(C1=O)(Cl)Cl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















